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Compound of Interest

Compound Name:
2-Amino-5-bromophenol

hydrochloride

Cat. No.: B1505894 Get Quote

A detailed spectroscopic analysis is essential for the unequivocal confirmation of the chemical

structure and purity of 2-Amino-5-bromophenol hydrochloride. This guide provides a

comparative overview of various spectroscopic techniques, including Nuclear Magnetic

Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS),

and Ultraviolet-Visible (UV-Vis) spectroscopy, to verify the identity of this compound.

Experimental data for 2-Amino-5-bromophenol and its chloro-analogue, 2-Amino-5-

chlorophenol, are presented for comparative purposes, alongside detailed experimental

protocols.

Introduction
2-Amino-5-bromophenol hydrochloride is a valuable building block in organic synthesis,

particularly in the development of pharmaceutical and agrochemical compounds. Its purity and

structural integrity are paramount for the successful outcome of these synthetic endeavors.

Spectroscopic methods offer a powerful and non-destructive means to ascertain these critical

parameters. This guide outlines the expected spectroscopic characteristics of 2-Amino-5-
bromophenol hydrochloride and provides a framework for its analysis and confirmation.
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To facilitate the confirmation of 2-Amino-5-bromophenol hydrochloride, the following table

summarizes key spectroscopic data for the parent compound, 2-Amino-5-bromophenol, and a

closely related analogue, 2-Amino-5-chlorophenol. The data for the hydrochloride salt is

predicted based on the expected electronic effects of protonation on the amine group.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1505894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1505894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic
Technique

2-Amino-5-
bromophenol

2-Amino-5-
bromophenol
Hydrochloride
(Predicted)

2-Amino-5-
chlorophenol

¹H NMR

δ 7.08 (bs, 1H), 6.82

(d, 1H, J=2Hz), 6.78

(dd, 1H, J=8.2Hz),

6.56 (d, 1H, J=8Hz),

4.03 (bs, 2H)[1]

Aromatic protons

expected to shift

downfield due to the

electron-withdrawing

effect of the -NH3+

group. The broad

singlet for the amino

protons will be

replaced by a broader

signal for the

ammonium protons,

likely shifted

significantly downfield.

¹H NMR data

available[2][3]

¹³C NMR
No experimental data

found.

Aromatic carbon

signals are expected

to be influenced by

the protonation of the

amino group, with the

carbon attached to the

nitrogen showing a

noticeable shift.

¹³C NMR data

available[4]

FTIR (cm⁻¹) 3496 (wide), 3377,

3298, 1598, 1502,

1431, 1269, 1210,

916, 877[1]

The broad N-H

stretching bands of

the primary amine

(around 3300-3500

cm⁻¹) will be replaced

by the characteristic

broad absorption of

the ammonium salt (-

NH3+) in the 2800-

3200 cm⁻¹ region.

Bending vibrations for

FTIR data available[5]

[6]
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the ammonium group

are expected around

1500-1600 cm⁻¹.

Mass Spectrometry

(m/z)

LRESIMS (ESI+) m/z

= 188/190 (M+H)⁺[7]

The molecular ion

peak should

correspond to the free

base (m/z 188/190 for

bromine isotopes) as

the hydrochloride will

likely dissociate in the

mass spectrometer.

MS data available[8]

UV-Vis (λmax)
No experimental data

found.

A slight hypsochromic

(blue) shift of the

absorption maxima is

anticipated compared

to the free base due to

the protonation of the

amino group, which

reduces its electron-

donating ability.

No direct experimental

data found, but

general characteristics

of aminophenols are

known.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the protons and carbon atoms in the

molecule.

Protocol for ¹H and ¹³C NMR:

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical,
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especially for the hydrochloride salt, to ensure solubility and minimize exchange of labile

protons.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for

a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A wider spectral width (e.g., 0-200 ppm) is required.

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be

necessary due to the lower natural abundance and longer relaxation times of the ¹³C

nucleus.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts should be referenced to an internal standard (e.g.,

TMS at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Protocol for FTIR (ATR or KBr Pellet):

Sample Preparation (ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid sample directly onto the crystal.
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Apply pressure to ensure good contact.

Sample Preparation (KBr Pellet):

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder

in an agate mortar.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Acquisition:

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

Place the sample in the spectrometer and record the sample spectrum.

Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Analysis: The final spectrum is presented as absorbance or transmittance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol for Mass Spectrometry (Direct Infusion ESI-MS):

Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)

source.

Acquisition:

Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10

µL/min).

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.
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The presence of bromine will result in a characteristic isotopic pattern for the molecular ion

peak (M⁺ and M+2⁺) with an approximate 1:1 ratio.[9]

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

any significant fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To observe the electronic transitions within the molecule and determine its

absorption maxima.

Protocol for UV-Vis Spectroscopy:

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent

(e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an

absorbance value between 0.2 and 1.0 at the wavelength of maximum absorbance.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Acquisition:

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline

spectrum.

Fill a second quartz cuvette with the sample solution.

Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of 2-
Amino-5-bromophenol hydrochloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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